Grandisin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

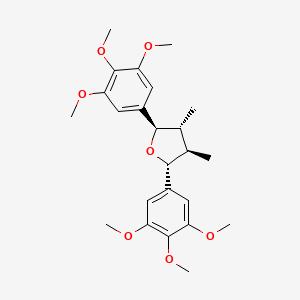

Grandisin is a tetrahydrofuran neolignan, a type of natural product derived from plants. It is primarily isolated from species of the Piper genus, such as Piper solmsianum and Piper tectoniifolium . This compound has garnered significant attention due to its diverse biological activities, including cytotoxic, antiangiogenic, and chemoprotective properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Grandisin can be synthesized through various chemical routes. One common method involves the oxidative coupling of phenylpropanoids, which are derived from the shikimic acid pathway . The reaction typically requires specific catalysts and controlled conditions to ensure the correct formation of the tetrahydrofuran ring.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources. For instance, Piper tectoniifolium has been identified as a promising natural source, with leaf extracts containing up to 52.78% this compound . High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and ultraviolet (UV) methods are employed to isolate and purify this compound with high precision and recovery rates .

Analyse Chemischer Reaktionen

Types of Chemical Reactions

Grandisin participates in several types of chemical reactions that modify its structure and enhance its biological activity. Some key reaction types include:

Specific Reaction Examples

-

Synthesis of Derivatives :

-

This compound has been shown to undergo coupling reactions and cyclization processes to create various derivatives, such as grandisine B and D. These derivatives are synthesized through methods like the Brønsted acid-mediated Morita-Baylis-Hillman reaction, which facilitates the formation of intermediates necessary for further transformations.

-

-

Biotransformation :

-

Synthesis of 1,4-Diaryl-1,2,3-Triazole Derivatives :

Oxidation Mechanism

The oxidation of this compound typically involves the conversion of hydroxyl groups into carbonyls or other oxidized forms. This transformation can enhance the compound's interaction with biological targets.

Reduction Mechanism

Reduction reactions may involve the addition of hydrogen to double bonds or carbonyl groups within the this compound structure, resulting in increased hydrophilicity and altered pharmacokinetic properties.

Esterification Mechanism

In esterification reactions, this compound's hydroxyl groups react with carboxylic acids under acidic conditions to form esters. This modification can enhance solubility in organic solvents while potentially improving therapeutic efficacy.

Biological Activity Assessment

Wissenschaftliche Forschungsanwendungen

Antinociceptive and Anti-inflammatory Properties

Research has demonstrated that Grandisin exhibits significant antinociceptive (pain-relieving) and anti-inflammatory activities.

- Mechanism of Action : In experimental studies, this compound was shown to reduce pain responses in animal models. For instance, in the formalin test, it decreased the duration of paw licking by 60.5%, indicating its effectiveness against inflammatory pain . Additionally, it reduced ear edema by 36.4% in the oil-induced ear edema test, further confirming its anti-inflammatory properties .

- Clinical Relevance : These findings suggest that this compound may be beneficial for treating conditions associated with pain and inflammation, such as arthritis and other rheumatic disorders.

Antiparasitic Activity

This compound has also been investigated for its antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.

- In Vitro Studies : In vitro assays have shown that this compound demonstrates activity against trypomastigote forms of T. cruzi, indicating its potential as a therapeutic agent for Chagas disease . The structural characteristics of this compound have inspired further research into its derivatives for enhanced efficacy against parasitic infections.

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties, particularly through mechanisms involving apoptosis (programmed cell death) and cell cycle regulation.

Summary of Research Findings

The following table summarizes the key research findings related to this compound:

Wirkmechanismus

Grandisin is part of a broader family of neolignans, which includes compounds such as veraguensin and machilin G . Compared to these similar compounds, this compound stands out due to its higher potency in inducing cytotoxic and antiangiogenic effects . The structural differences, particularly the presence of methoxy and methylenedioxy groups, contribute to its unique biological activities .

Vergleich Mit ähnlichen Verbindungen

- Veraguensin

- Machilin G

- Podophyllotoxin (another well-known lignan with antitumor properties)

Eigenschaften

Molekularformel |

C24H32O7 |

|---|---|

Molekulargewicht |

432.5 g/mol |

IUPAC-Name |

(2R,3R,4R,5R)-3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)oxolane |

InChI |

InChI=1S/C24H32O7/c1-13-14(2)22(16-11-19(27-5)24(30-8)20(12-16)28-6)31-21(13)15-9-17(25-3)23(29-7)18(10-15)26-4/h9-14,21-22H,1-8H3/t13-,14-,21-,22-/m1/s1 |

InChI-Schlüssel |

ZPINJJOPURFFNV-LPINMEDASA-N |

SMILES |

CC1C(C(OC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C |

Isomerische SMILES |

C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C |

Kanonische SMILES |

CC1C(C(OC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C |

Synonyme |

grandisin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.